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Compound of Interest

Compound Name: Cytidine 5'-triphosphate disodium

Cat. No.: B12349165

Get Quote

Executive Summary
Cytidine 5'-Triphosphate (CTP) disodium salt is a critical raw material in the enzymatic

synthesis of messenger RNA (mRNA) via in vitro transcription (IVT). In the context of mRNA

vaccine production, the purity, stoichiometry, and salt form of CTP directly influence three

Critical Quality Attributes (CQAs): transcript yield, mRNA integrity, and immunogenicity (dsRNA

byproduct formation).

This guide provides a field-proven protocol for utilizing CTP disodium in T7 RNA Polymerase-

mediated IVT. It moves beyond basic reaction setup to address the "black box" of nucleotide

chemistry—specifically, how CTP solvation, pH buffering, and Mg²⁺ coordination dictate

reaction kinetics.

Material Specifications & Chemistry
The disodium salt form (C₉H₁₄N₃Na₂O₁₄P₃) is preferred over the free acid or lithium salt for

GMP manufacturing due to its superior solubility profile and compatibility with downstream lipid

nanoparticle (LNP) formulation buffers.
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Attribute Specification Rationale

CAS Number 36051-68-0
Unique identifier for regulatory

filing.

Formula C₉H₁₄N₃Na₂O₁₄P₃
Disodium salt provides partial

neutralization.

Purity (HPLC) ≥ 99.0%

Impurities (e.g., CDP, CMP)

act as chain terminators or

competitive inhibitors.

Solubility ≥ 100 mM (Water)

High concentration stocks are

required to minimize reaction

volume.

Endotoxin < 0.1 EU/mg
Critical for injectable vaccine

safety.

RNase/DNase None Detected
Essential to prevent template

or product degradation.

The "Hidden" Variable: pH Adjustment
While labeled "disodium salt," CTP powder dissolved in water typically yields an acidic solution

(pH ~3.0–4.0). Critical Step: T7 RNA Polymerase is highly sensitive to pH drops. You must

neutralize the CTP stock solution to pH 7.5–8.0 using NaOH or Tris base prior to adding it to

the reaction master mix. Failure to do so will precipitate the DNA template and inactivate the

enzyme.

Mechanism of Action
In the IVT reaction, T7 RNA Polymerase utilizes CTP as a substrate to incorporate Cytidine

mono-phosphate (CMP) into the nascent RNA chain, releasing inorganic pyrophosphate (PPi)

and energy.

Reaction Stoichiometry:
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The reaction is driven by the hydrolysis of the high-energy triphosphate bond. Accumulation of

PPi can inhibit the reaction (product inhibition) and precipitate Mg²⁺ (as Magnesium

Pyrophosphate), halting synthesis. Therefore, Inorganic Pyrophosphatase (iPPase) is a

mandatory additive to hydrolyze PPi into orthophosphate (Pi).

Experimental Protocol: High-Yield IVT
This protocol is optimized for a 1 mL scale reaction, scalable to bioreactors. It assumes the use

of Modified UTP (e.g., N1-methyl-pseudouridine) common in vaccine workflows, but standard

UTP can be substituted.

Reagent Preparation
100 mM CTP Stock Solution (10 mL)

Weigh 527 mg of CTP Disodium powder.[1]

Dissolve in 8.0 mL of Nuclease-Free Water.

Measure pH (expect ~3.5).

Slowly add 5M NaOH (approx. 400-600 µL) while stirring, monitoring pH until it reaches 7.5.

Adjust final volume to 10 mL with water.

Filter sterilize (0.22 µm) and aliquot. Store at -20°C.

IVT Reaction Setup (1 mL Final Volume)
Thermodynamic Rule: The ratio of Total Nucleotides (NTP) to Magnesium (Mg²⁺) is the primary

driver of yield. A ratio of 1:1.2 to 1:1.5 (Total NTP : Mg²⁺) is optimal.
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Component Stock Conc. Final Conc. Volume (µL) Role

Nuclease-Free

Water
- - to 1000 µL Solvent

Transcription

Buffer
10X 1X 100

pH & Ionic

Strength

CTP Disodium 100 mM 5 mM 50 Substrate

ATP 100 mM 5 mM 50 Substrate

GTP 100 mM 5 mM 50 Substrate

N1-me-Pseudo-

UTP
100 mM 5 mM 50

Modified

Substrate

MgCl₂ 1 M 30 mM 30

Cofactor (Adjust

based on buffer

Mg)

DTT 1 M 10 mM 10 Reducing Agent

Spermidine 100 mM 2 mM 20
DNA Condensing

Agent

Linearized DNA

Template
1 µg/µL 30-50 ng/µL 30-50

Genetic

Template

Inorganic

Pyrophosphatas

e

1 U/µL 0.005 U/µL 5
Prevents

Inhibition

RNase Inhibitor 40 U/µL 1 U/µL 25 Protects mRNA

T7 RNA

Polymerase
50 U/µL 2-5 kU/mL 40-100 Catalyst

Note: If your 10X buffer already contains MgCl₂, adjust the added MgCl₂ to reach a final total

concentration of ~30-40 mM (Total NTP conc is 20 mM).
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Thaw: Thaw all reagents on ice. Vortex buffers and NTPs; gently flick enzymes (do not

vortex enzymes).

Assembly: Add components in the order listed above at Room Temperature (RT). Crucial:

Add MgCl₂ after water/buffer but before template to prevent DNA precipitation. Add Enzyme

last.

Incubation: Incubate at 37°C for 2 to 4 hours.

Optimization: For long mRNAs (>3 kb), reduce temp to 32°C and extend time to 6 hours to

reduce abortive transcripts.

DNase Digestion: Add 10 U of DNase I. Incubate 15 min at 37°C to degrade the DNA

template.

Purification: Proceed immediately to LiCl precipitation or Tangential Flow Filtration (TFF).

Process Visualization
The following diagram illustrates the flow of CTP through the IVT process and the critical

decision points for quality control.
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Caption: Workflow for CTP integration into mRNA synthesis. Red path indicates potential

inhibition loop if Pyrophosphatase (iPPase) is omitted.

Quality Control & Troubleshooting
HPLC Analysis of CTP Stock
Before large-scale use, verify CTP purity using Anion Exchange Chromatography (AEX).

Column: DNAPac PA200 or equivalent.

Mobile Phase A: 25 mM Tris-HCl, pH 8.0.

Mobile Phase B: 25 mM Tris-HCl, 1 M NaCl, pH 8.0.

Gradient: 0–100% B over 30 mins.

Acceptance: Main peak > 99%. Impurities (CDP) elute earlier; tetraphosphates elute later.

Troubleshooting Guide
Issue Potential Cause Solution

Precipitation in Reaction
Mg²⁺-PPi complex

accumulation

Increase Inorganic

Pyrophosphatase (iPPase)

concentration.

Low Yield CTP Limiting / pH Drift
Check CTP stock pH. Ensure

final reaction pH is ~7.9.

High dsRNA (Immunogenic)
High NTP conc / Runaway

transcription

Reduce CTP/NTP

concentration slightly (to 4

mM). Lower Mg²⁺.

Smearing on Gel RNase Contamination

Replace CTP stock (source of

contamination). Use RNase

Inhibitor.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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